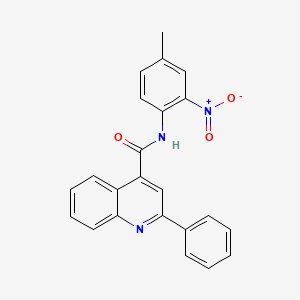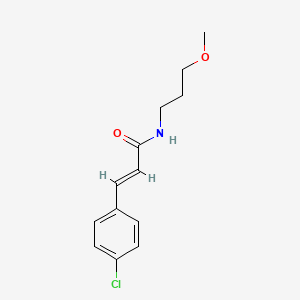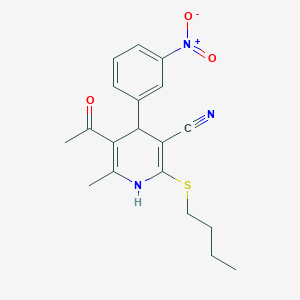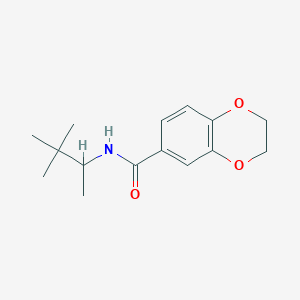![molecular formula C16H17BrN2O2 B5033425 1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B5033425.png)
1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide is a complex organic compound with a unique structure that combines a pyridinium ring with a carboxamide group and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide typically involves multiple steps, starting with the preparation of the pyridinium ring This can be achieved through the reaction of pyridine with an appropriate alkylating agent under controlled conditionsThe final step involves the addition of the bromide ion, which can be achieved through a halogenation reaction using bromine or a bromine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s ability to disrupt bacterial cell membranes is attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers and cause membrane destabilization .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties and similar structural features.
4-Methylphenyl derivatives: These compounds share the 4-methylphenyl group and exhibit similar chemical reactivity.
Uniqueness
1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide is unique due to its combination of a pyridinium ring, carboxamide group, and bromide ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.BrH/c1-11-5-7-13(8-6-11)15(19)12(2)18-9-3-4-14(10-18)16(17)20;/h3-10,12H,1-2H3,(H-,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEFRGFVRGEGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)[N+]2=CC=CC(=C2)C(=O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)

![N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5033369.png)
![4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide](/img/structure/B5033375.png)

![N-(4-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5033402.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5033415.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5033420.png)

![2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5033442.png)
